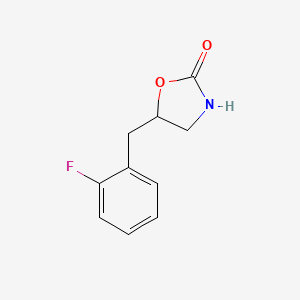
5-((2-Fluorophenyl)methyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorobenzyl)oxazolidin-2-one is a heterocyclic compound that belongs to the class of oxazolidinones It is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms, with a fluorobenzyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction typically requires the presence of a base, such as triethylamine, and is carried out under reflux conditions .
Another method involves the use of N-substituted glycidylcarbamates, which undergo intramolecular cyclization in the presence of a catalyst like triazabicyclodecene. This method allows for the formation of oxazolidin-2-one derivatives with high stereoselectivity .
Industrial Production Methods
Industrial production of 5-(2-Fluorobenzyl)oxazolidin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorobenzyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-(2-Fluorobenzyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorobenzyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A newer oxazolidinone antibiotic with similar applications as linezolid.
Contezolid: Another oxazolidinone derivative under investigation for its antibacterial properties.
Uniqueness
5-(2-Fluorobenzyl)oxazolidin-2-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other oxazolidinone derivatives .
Propriétés
Numéro CAS |
62826-16-8 |
|---|---|
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
5-[(2-fluorophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
Clé InChI |
GDFIUBIBYWCBDK-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1)CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



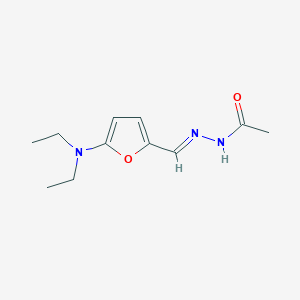
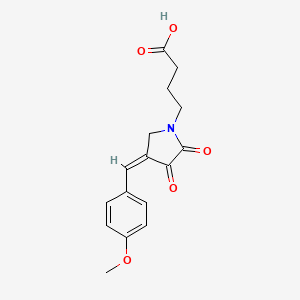
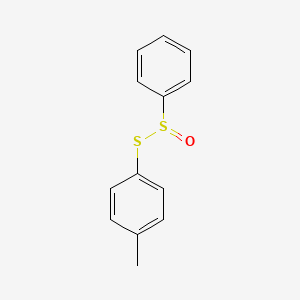
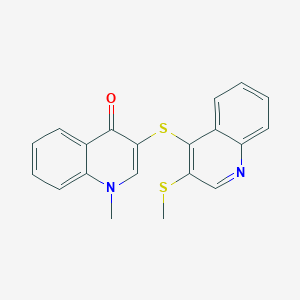
methyl butanoate](/img/structure/B12883359.png)
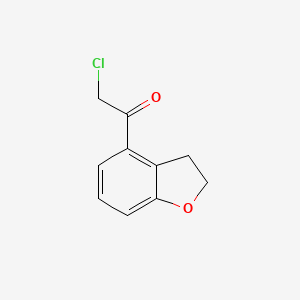
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
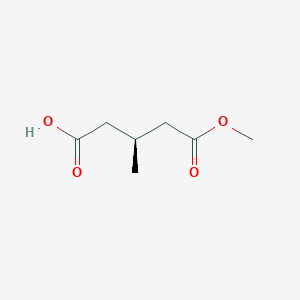


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
